molecular formula C17H20ClNO3S2 B2855049 3-chloro-2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1208801-27-7

3-chloro-2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2855049
CAS No.: 1208801-27-7
M. Wt: 385.92
InChI Key: BCHCWWQNKXGVLL-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a chemical compound with the CAS Number 2309800-34-6 and a molecular weight of 385.9 g/mol . Its molecular formula is C17H20ClNO3S2 . The compound features a complex structure incorporating a substituted benzenesulfonamide group linked to a tetrahydro-2H-pyran ring that is further functionalized with a thiophene heterocycle . Sulfonamide derivatives are a significant class of compounds in medicinal chemistry research, often explored for their diverse biological activities. As a building block, this compound may be of interest in various drug discovery programs, particularly those investigating modulators of protein-protein interactions or enzyme targets. Specific details regarding its mechanism of action and primary research applications are subject to ongoing investigation and are not fully elucidated in the available literature. This product is intended for laboratory and research purposes only.

Properties

IUPAC Name

3-chloro-2-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S2/c1-13-14(18)4-2-5-15(13)24(20,21)19-12-17(7-9-22-10-8-17)16-6-3-11-23-16/h2-6,11,19H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHCWWQNKXGVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

Target Compound

  • Core : 3-Chloro-2-methylbenzenesulfonamide.
  • Substituents : Tetrahydro-2H-pyran-4-ylmethyl (enhances solubility) and thiophen-2-yl (promotes hydrophobic interactions).

Comparative Compounds

BVT.2733 (): Core: 3-Chloro-2-methylbenzenesulfonamide. Substituents: Thiazol-2-yl with a 4-methylpiperazinyl-2-oxoethyl group.

Compound 6 (): Core: Benzenesulfonamide. Substituents: Thiophen-2-yl linked via a propenylamino group to a thiazol-2-yl. Key Difference: The propenylamino linker may enhance conformational flexibility, improving binding to breast cancer targets .

Compound 11 ():

  • Core : 4-Chloro-5-methylbenzenesulfonamide.
  • Substituents : Benzo[1,3]dioxolylmethylthio and imidazolyl groups.
  • Key Difference : The benzo[1,3]dioxole moiety introduces steric bulk, possibly reducing membrane permeability compared to the target compound .
Physicochemical Properties
Compound LogP (Predicted) Solubility Melting Point
Target Compound ~3.5 Moderate (DMSO) Not reported
BVT.2733 ~2.8 High (aqueous) Not reported
Compound 11 () ~4.2 Low 177–180°C
Compound 6 () ~3.0 Moderate Not reported

Key Insight : The tetrahydro-2H-pyran group in the target compound balances lipophilicity (LogP ~3.5) and solubility, offering advantages over highly lipophilic analogs like Compound 11 .

Q & A

Basic: What are the optimal synthetic routes for 3-chloro-2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves sequential functionalization of the tetrahydropyran and benzenesulfonamide moieties. Key steps include:

  • Thiophene coupling : Reacting 4-bromotetrahydropyran with thiophen-2-yl magnesium bromide under Grignard conditions to introduce the thiophene group .
  • Sulfonamide formation : Condensation of 3-chloro-2-methylbenzenesulfonyl chloride with the tetrahydropyran-methylamine intermediate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the final product.

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation requires multi-technique validation:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, tetrahydropyran protons at δ 3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 424.08) .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydropyran ring and spatial arrangement of the sulfonamide group .

Advanced: How can contradictions in reported biological activities of sulfonamide derivatives be resolved?

Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Use uniform protocols (e.g., MIC tests for antimicrobial activity with fixed bacterial strains) .
  • Impurity profiling : LC-MS/HPLC to quantify byproducts and correlate with activity outliers .
  • Dose-response validation : Repeat experiments across multiple concentrations to confirm dose-dependent trends .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to target proteins (e.g., carbonic anhydrase IX) using crystal structures from the PDB .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing RMSD and hydrogen-bond occupancy .
  • Pharmacophore mapping : MOE or Discovery Studio identifies critical interaction points (e.g., sulfonamide’s sulfonyl group for hydrogen bonding) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
SAR studies require systematic modifications:

  • Core variations : Replace thiophene with furan or pyridine to assess heterocyclic effects on activity .
  • Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzene ring to evaluate electronic effects on receptor binding .
  • Biological testing : Screen analogs against target enzymes (e.g., kinase inhibition assays) and correlate activity with structural descriptors (e.g., logP, polar surface area) .

Advanced: What strategies optimize reaction yields in multi-step synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent polarity, and catalyst loading .
  • Flow chemistry : Continuous-flow reactors improve mixing and heat transfer during sulfonamide coupling, reducing side-product formation .
  • In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Advanced: How to analyze stereochemical outcomes in the synthesis of the tetrahydropyran-thiophene moiety?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak® columns to resolve enantiomers and quantify enantiomeric excess (ee) .
  • Circular dichroism (CD) : Correlate CD spectra with absolute configuration of the tetrahydropyran ring .
  • Crystallographic analysis : Solve crystal structures of intermediates to confirm stereochemical integrity during coupling steps .

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